molecular formula C17H17N5O2 B2826446 (1H-benzo[d]imidazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034481-75-7

(1H-benzo[d]imidazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Numéro de catalogue: B2826446
Numéro CAS: 2034481-75-7
Poids moléculaire: 323.356
Clé InChI: YWHHVHXNQDNCHY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1H-benzo[d]imidazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H17N5O2 and its molecular weight is 323.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (1H-benzo[d]imidazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone , identified by CAS number 2034576-85-5 , has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and findings from various research sources.

Chemical Structure and Properties

The molecular formula of the compound is C18H19N5O2C_{18}H_{19}N_{5}O_{2} with a molecular weight of 337.4 g/mol . The structure features a benzoimidazole core linked to a pyrrolidine ring substituted with a 6-methylpyridazine moiety through an ether linkage, which is pivotal for its biological activity.

PropertyValue
Molecular FormulaC18H19N5O2C_{18}H_{19}N_{5}O_{2}
Molecular Weight337.4 g/mol
CAS Number2034576-85-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the benzimidazole core through the condensation of o-phenylenediamine with carboxylic acids under acidic conditions. Subsequent steps include the introduction of the acetamide group and the attachment of the pyridazine moiety through nucleophilic substitution reactions .

Research indicates that this compound may function as a multi-targeted kinase inhibitor, affecting several pathways involved in cancer cell proliferation and survival. Notably, it has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including HepG2 liver cancer cells. The mechanism involves upregulation of pro-apoptotic factors such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Cytotoxicity Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against multiple cancer cell lines. For example, compounds related to the benzimidazole structure have shown IC50 values ranging from 7.82 to 21.48 μM , comparable to established chemotherapeutic agents such as sorafenib and doxorubicin .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of several benzimidazole derivatives, including those similar to this compound, demonstrating potent activity against human colon cancer (HCT116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF7) cell lines.
    • Results indicated that compounds exhibited IC50 values between 4.17 μM and 24.06 μM , highlighting their potential as effective anticancer agents .
  • Targeting Kinases :
    • The compound has been identified as a promising inhibitor of key kinases involved in tumor progression, including EGFR and mTOR. Molecular docking studies have revealed strong binding affinities, suggesting that structural modifications could enhance its efficacy as a targeted therapy .

Propriétés

IUPAC Name

3H-benzimidazol-5-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-11-2-5-16(21-20-11)24-13-6-7-22(9-13)17(23)12-3-4-14-15(8-12)19-10-18-14/h2-5,8,10,13H,6-7,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHHVHXNQDNCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.